N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide
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Overview
Description
N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a triazole ring, and a nicotinamide moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy group is substituted onto a phenyl ring.
Formation of the Nicotinamide Moiety: The nicotinamide group can be synthesized through the reaction of nicotinic acid with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The triazole ring and nicotinamide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole-containing nicotinamides and methoxyphenyl derivatives .
Uniqueness
N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-13-5-3-2-4-12(13)19-15(21)11-6-7-14(17-8-11)20-10-16-9-18-20/h2-10H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRIWMICIXHXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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